2,2-bis(4-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide is a synthetic organic compound characterized by its complex molecular structure, which includes chlorinated phenoxy groups and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide typically involves multiple steps:
Formation of 2,2-bis(4-chlorophenoxy)acetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The 2,2-bis(4-chlorophenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Coupling with indole derivative: The final step involves coupling the hydrazide with 2-oxoindole-3-acetic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2,2-bis(4-chlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the chlorophenoxy groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
Indole-3-acetic acid: A naturally occurring plant hormone with structural similarities.
Hydrazides: A class of compounds with similar functional groups.
Uniqueness
2,2-bis(4-chlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide is unique due to its combination of chlorinated phenoxy groups and an indole moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H15Cl2N3O4 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C22H15Cl2N3O4/c23-13-5-9-15(10-6-13)30-22(31-16-11-7-14(24)8-12-16)21(29)27-26-19-17-3-1-2-4-18(17)25-20(19)28/h1-12,22,25,28H |
InChI Key |
ISWKIOLYAURYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.